
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a chlorinated aromatic ring and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid typically involves the chlorination of a methylphenyl precursor followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorinated aromatic ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a dechlorinated aromatic compound.
Aplicaciones Científicas De Investigación
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving chlorinated aromatic compounds.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorinated aromatic ring and hydroxypropanoic acid moiety can participate in various biochemical pathways, influencing cellular processes and signaling mechanisms. The exact pathways and targets depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-methylphenol: A simpler compound with a similar chlorinated aromatic ring but lacking the hydroxypropanoic acid group.
3-(2-Chloro-6-methylphenyl)-propanoic acid: Similar structure but without the hydroxy group.
2-Hydroxy-3-(2-chlorophenyl)propanoic acid: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
3-(2-Chloro-6-methylphenyl)-2-hydroxypropanoic acid is unique due to the combination of its chlorinated aromatic ring and hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
3-(2-chloro-6-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-3-2-4-8(11)7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
Clave InChI |
HUMQQEGSBOIXCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


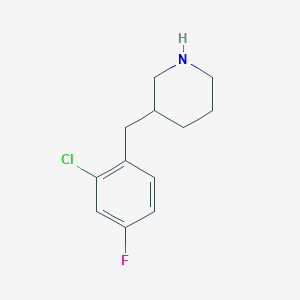
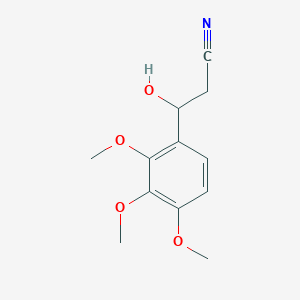
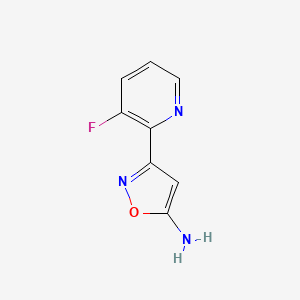
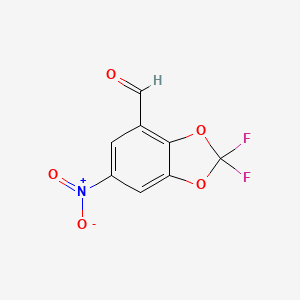


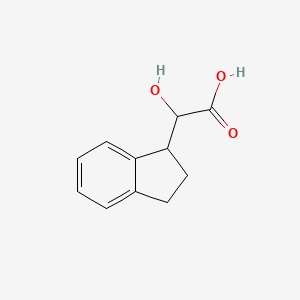
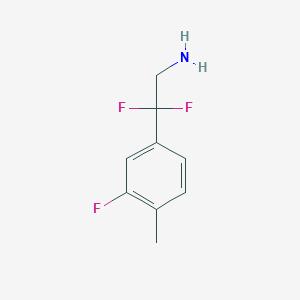
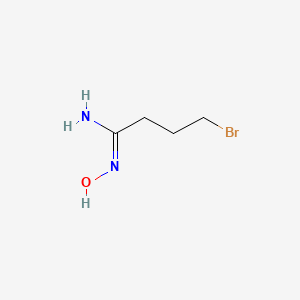
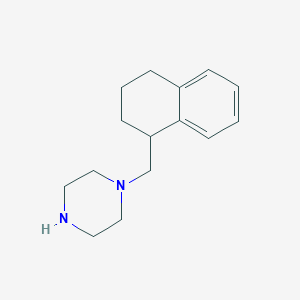
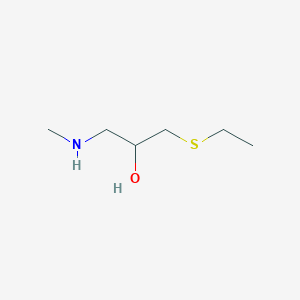

amine, Mixture of diastereomers](/img/structure/B15323237.png)
![2-Methyl-2,6-diazabicyclo[3.2.1]octane](/img/structure/B15323246.png)
